フェニルアラニル-フェニルアラニル-アルギニン クロロメチルケトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a synthetic tripeptide known for its potent and specific inhibitory effects on certain proteases, particularly thrombin. This compound is widely used in biochemical research due to its ability to irreversibly inhibit enzymes involved in blood coagulation and other physiological processes .
科学的研究の応用
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone has a wide range of applications in scientific research:
作用機序
Target of Action
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.
Biochemical Pathways
By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.
The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.
生化学分析
Biochemical Properties
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone interacts with enzymes such as plasma and glandular kallikreins, inhibiting their activity . It also inhibits the cleavage of atrial naturiuretic peptide (ANP 1-126) by kallikreins .
Cellular Effects
The effects of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone on cells are primarily related to its inhibition of kallikreins. Kallikreins are serine proteases that play key roles in blood coagulation, inflammation, and blood pressure regulation. By inhibiting these enzymes, Phenylalanyl-phenylalanyl-arginine chloromethyl ketone can potentially influence these cellular processes .
Molecular Mechanism
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone exerts its effects at the molecular level by irreversibly binding to the active sites of plasma and glandular kallikreins, thereby inhibiting their activity . This binding is specific and potent, with a Ki value of 0.24 nM .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-arginine chloromethyl ketone typically involves the stepwise assembly of the tripeptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the coupling of protected amino acids, such as phenylalanine and arginine, using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of phenylalanyl-phenylalanyl-arginine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .
Common Reagents and Conditions
Common reagents used in reactions involving phenylalanyl-phenylalanyl-arginine chloromethyl ketone include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions with phenylalanyl-phenylalanyl-arginine chloromethyl ketone are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .
類似化合物との比較
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unique due to its high specificity and irreversible inhibition of thrombin. Similar compounds include:
Phenylalanyl-prolyl-arginine chloromethyl ketone: Another potent thrombin inhibitor with a slightly different peptide sequence.
Nα-Tosyl-L-phenylalanyl chloromethyl ketone: A related compound that inhibits chymotrypsin-like proteases.
These compounds share similar mechanisms of action but differ in their specificity and peptide sequences, highlighting the uniqueness of phenylalanyl-phenylalanyl-arginine chloromethyl ketone in targeting thrombin .
生物活性
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, commonly referred to as PPACK, is a synthetic compound known for its potent biological activities, particularly as a selective thrombin inhibitor. This article delves into the compound's biological activity, mechanisms of action, and implications in various fields of research, supported by empirical data and case studies.
Overview of PPACK
PPACK is a chloromethyl ketone derivative that acts primarily as an inhibitor of thrombin, a key enzyme in the coagulation cascade. Its structural composition includes two phenylalanine residues and one arginine residue, which contribute to its specificity and efficacy in inhibiting thrombin activity.
PPACK exerts its biological effects through specific interactions with thrombin. It irreversibly modifies the active site of thrombin, leading to inhibition of its enzymatic activity. This modification occurs via the formation of a covalent bond between the chloromethyl ketone group of PPACK and nucleophilic residues in thrombin, particularly serine and cysteine residues.
Key Findings:
- Thrombin Inhibition : PPACK has been shown to inhibit thrombin-induced platelet aggregation effectively. Studies indicate that PPACK achieves complete inhibition of alpha-thrombin activity at a 15-fold molar excess, with an IC50 value for aggregation inhibition around 110 nmol/L .
- Selectivity : Unlike other anticoagulants, PPACK does not affect platelet activation induced by agents such as ADP or collagen, highlighting its specificity for thrombin .
Case Study 1: Thrombin Inhibition in Platelet Activation
A study evaluated the effects of PPACK on platelet aggregation in response to alpha-thrombin. The results demonstrated that PPACK effectively inhibited both aggregation and secretion in platelets activated by low concentrations of alpha-thrombin (0.3 to 0.5 nmol/L). The compound also prevented cytoplasmic acidification induced by thrombin, indicating its role in modulating intracellular signaling pathways .
Parameter | Value |
---|---|
IC50 for aggregation | 110 nmol/L |
Complete inhibition | 15-fold molar excess |
Thrombin concentration | 0.3 - 0.5 nmol/L |
Case Study 2: Anticoagulant Properties
In a comparative study assessing anticoagulant properties, PPACK was evaluated against lithium heparin. The findings revealed that PPACK did not introduce bias in ionized calcium measurements during blood gas analyses, making it an ideal candidate for clinical applications requiring accurate electrolyte assessments .
Additional Biological Activities
Beyond its role as a thrombin inhibitor, research has explored the broader implications of phenylalanine derivatives like PPACK in various biological contexts:
- Antiviral Activity : Halomethyl ketone derivatives of phenylalanine have been reported to irreversibly inactivate interferons, suggesting potential applications in antiviral therapies .
- Inflammatory Response Modulation : N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), another derivative, has been shown to inhibit NF-kappaB activation by modifying cysteine residues in key signaling proteins involved in inflammation .
特性
CAS番号 |
74392-49-7 |
---|---|
分子式 |
C25H33ClN6O3 |
分子量 |
501.0 g/mol |
IUPAC名 |
(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |
InChIキー |
UFXAQJOOAQICNE-HKBOAZHASA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
配列 |
FFR |
同義語 |
DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。